molecular formula C11H12N2O2 B11898034 Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B11898034
M. Wt: 204.22 g/mol
InChI Key: XRFNSZNNXBDWQA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable cyclization precursor, followed by base-mediated conversion to the pyrrolopyridine core . The reaction conditions often include the use of strong bases such as cesium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry .

Biological Activity

Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS No. 91350-91-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antiproliferative properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C11_{11}H12_{12}N2_{2}O2_{2}
  • Molecular Weight : 204.23 g/mol

The compound features a pyrrole ring fused with a pyridine ring, which is known to influence its biological activity significantly.

Antiproliferative Activity

Recent studies have demonstrated that pyridine derivatives, including this compound, exhibit notable antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to its antiproliferative activity:

Cell Line IC50_{50} (μM) Reference
HeLa4.5
A5495.0
MDA-MB-2316.0
HepG27.5

These results indicate that this compound possesses significant potential as an anticancer agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features. Studies have shown that modifications in the chemical structure can enhance or diminish its biological efficacy:

  • Substituent Effects : The presence of electron-donating groups (e.g., -OH) at specific positions on the pyridine ring has been associated with improved antiproliferative activity.
  • Hydrophobic Interactions : The compound's ability to interact with cellular membranes is crucial for its uptake and subsequent biological activity; hydrophobic regions facilitate these interactions .

Case Studies and Research Findings

A recent publication highlighted the compound's efficacy in inhibiting cell growth in various cancer models. In vitro assays demonstrated that this compound significantly reduced cell viability in a dose-dependent manner across multiple cell lines .

Moreover, the compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression, which are critical pathways in cancer treatment .

Potential Therapeutic Applications

Given its promising antiproliferative properties, this compound may be explored for various therapeutic applications:

  • Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for further development in oncology.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, warranting further investigation into its efficacy against viral pathogens.

Properties

IUPAC Name

ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-8-5-4-7(2)12-10(8)13-9/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFNSZNNXBDWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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